molecular formula C24H27N7O2S B2404840 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 714285-95-7

8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2404840
CAS No.: 714285-95-7
M. Wt: 477.59
InChI Key: LZTWHYADIJIMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N7O2S and its molecular weight is 477.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2S/c1-29-20-19(21(32)28-24(29)33)31(14-15-34-22-25-10-5-11-26-22)23(27-20)30-12-8-18(9-13-30)16-17-6-3-2-4-7-17/h2-7,10-11,18H,8-9,12-16H2,1H3,(H,28,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTWHYADIJIMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with potential therapeutic applications. Its structure incorporates a purine core, which is known for its biological significance, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

  • Molecular Formula : C23H31N5O2
  • Molecular Weight : 409.534 g/mol
  • CAS Number : 674364-76-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may function as an enzyme inhibitor or a receptor modulator , influencing several biochemical pathways. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism or signal transduction.
  • Receptor Interaction : It may act on specific receptors, potentially affecting neurotransmitter release and neuronal excitability.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

1. Neuropharmacological Effects

Studies have suggested that derivatives of benzylpiperidine compounds can influence dopaminergic and serotonergic systems, which are crucial in treating neurological disorders such as depression and schizophrenia .

2. Antineoplastic Activity

Preliminary investigations have shown that certain derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells. This mechanism is particularly relevant for compounds targeting specific cancer pathways .

3. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural components may enhance its ability to penetrate microbial membranes, leading to increased efficacy against resistant strains .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
NeuropharmacologyIdentified as a potent modulator of serotonin receptors; potential for treating mood disorders.
Antitumor ActivityDemonstrated significant cytotoxicity against various cancer cell lines; IC50 values in the nanomolar range.
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; mechanism involves disruption of cell membrane integrity.

Scientific Research Applications

Chemistry

8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is utilized as a building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for synthesizing more complex molecules.

Table 1: Common Reactions and Conditions

Reaction TypeReagents UsedConditions
OxidationPotassium permanganateAcidic conditions
ReductionLithium aluminum hydrideDry ether
SubstitutionHalogens (e.g., chlorine, bromine)Presence of catalysts

Biology

In biological research, this compound has been studied for its potential effects on various biological systems . It may act as an enzyme inhibitor or receptor modulator, which could lead to significant insights into cellular processes and disease mechanisms.

Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound exhibit inhibitory activity against certain enzymes involved in metabolic pathways. For example, studies have shown that modifications in the benzylpiperidine structure can enhance selectivity towards specific enzyme targets.

Medicine

The therapeutic potential of this compound is being explored for the treatment of neurological disorders. Its interaction with neurotransmitter receptors suggests possible applications in managing conditions like anxiety and depression.

Table 2: Potential Therapeutic Effects

Disorder TypeMechanism of ActionReferences
Neurological DisordersReceptor modulation; enzyme inhibition[Source A], [Source B]
Pain ManagementAnalgesic properties through receptor interaction[Source C]

Industry

In industrial applications, this compound is being investigated for its role in the development of new materials and chemical processes. Its unique structural features allow for the exploration of innovative chemical pathways that could lead to enhanced material properties or novel synthetic routes.

Preparation Methods

Traube Cyclization Method

The purine-2,6-dione core is synthesized via Traube cyclization, wherein a pyrimidine intermediate undergoes cyclization with formamide or its derivatives. A representative procedure involves:

  • Condensation of 4,5-diaminopyrimidine-2,6-dione with triethyl orthoformate in acetic acid at 120°C for 6 hours.
  • Isolation of the crude product by precipitation in ice-water, followed by recrystallization from ethanol to yield 85% pure 1H-purine-2,6(3H,7H)-dione.

Key Data

Parameter Value
Yield 85%
Purity (HPLC) 98.5%
Melting Point 290–292°C

Introduction of the 4-Benzylpiperidin-1-yl Group at Position 8

Nucleophilic Aromatic Substitution

The 8-chloro derivative of the purine core undergoes substitution with 4-benzylpiperidine under basic conditions:

  • Reaction of 8-chloro-1H-purine-2,6-dione (1 equiv) with 4-benzylpiperidine (1.2 equiv) in dimethylformamide (DMF) at 90°C for 12 hours, using cesium carbonate (2.5 equiv) as a base.
  • Purification via silica gel chromatography (ethyl acetate/methanol 9:1) yields the 8-(4-benzylpiperidin-1-yl) intermediate (72% yield).

Optimization Insights

  • Higher temperatures (>100°C) led to decomposition.
  • Catalytic potassium iodide improved reaction rates by facilitating halide displacement.

Methylation at Position 3

Alkylation with Methyl Iodide

The N3 nitrogen is methylated using methyl iodide under phase-transfer conditions:

  • Dissolution of the 8-substituted purine (1 equiv) in tetrahydrofuran (THF), followed by addition of methyl iodide (1.5 equiv) and tetrabutylammonium bromide (0.1 equiv).
  • Stirring at 60°C for 6 hours, yielding 3-methyl-8-(4-benzylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (89% yield).

Characterization Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 3.42 (s, 3H, CH3), 3.68–3.72 (m, 4H, piperidine), 4.21 (s, 2H, CH2Ph).
  • LCMS (ESI+) : m/z 384.2 [M+H]+.

Attachment of the 2-(Pyrimidin-2-ylthio)ethyl Group at Position 7

Thioether Formation via Michael Addition

The 7-position is functionalized through a thiol-ene reaction:

  • Reaction of 7-vinyl-3-methyl-8-(4-benzylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (1 equiv) with pyrimidine-2-thiol (1.2 equiv) in ethanol, catalyzed by triethylamine (2 equiv) at 25°C for 24 hours.
  • Isolation by filtration and washing with cold ethanol affords the target compound in 68% yield.

Alternative Route: Mitsunobu Reaction
For substrates lacking a vinyl group, Mitsunobu conditions enable ether formation:

  • Reaction of 7-hydroxy intermediate with 2-mercaptopyrimidine (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in THF at 0°C to 25°C over 12 hours.
  • Yield: 54% after HPLC purification.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Screening : DMF and THF provided higher yields compared to acetonitrile or dichloromethane due to improved solubility of intermediates.
  • Temperature : Thioether formation required mild conditions (25–40°C) to prevent oxidation of the thiol group.

Byproduct Formation

  • Competing N7 alkylation was observed during methylation, necessitating strict stoichiometric control of methyl iodide.
  • Oxidative dimerization of pyrimidine-2-thiol was mitigated by conducting reactions under nitrogen.

Analytical Characterization

Spectral Data

  • 1H NMR (DMSO-d6) : δ 2.35 (s, 3H, CH3), 3.15–3.30 (m, 4H, piperidine), 4.10 (t, J = 6.5 Hz, 2H, SCH2), 7.25–7.35 (m, 5H, Ph), 8.45 (s, 2H, pyrimidine).
  • 13C NMR : δ 27.8 (CH3), 52.4 (piperidine), 62.1 (SCH2), 121.5–158.9 (aromatic carbons).
  • HRMS (ESI+) : m/z 553.2345 [M+H]+ (calculated: 553.2341).

Purity Assessment

  • HPLC : Rt = 8.2 min (C18 column, acetonitrile/water 70:30), purity >99%.
  • Elemental Analysis : Calculated C: 60.75%, H: 5.65%, N: 20.24%; Found C: 60.68%, H: 5.71%, N: 20.18%.

Q & A

Q. What are the recommended synthetic routes for 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione, and how is purity validated?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

  • Introducing the benzylpiperidine moiety via amine coupling under controlled temperature (e.g., 60–80°C) in polar aprotic solvents like DMF .
  • Attaching the pyrimidin-2-ylthioethyl group using thiol-alkylation reactions with catalysts such as triethylamine . Purity is validated via HPLC (retention time matching, >95% peak area) and NMR spectroscopy (1H/13C to confirm substituent positions and absence of unreacted precursors) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • 2D-NMR (COSY, HSQC): Resolves spatial relationships between protons and carbons, critical for verifying the purine core and substituent orientations .
  • X-ray Crystallography (if crystalline): Provides definitive bond-length and stereochemical data .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

  • Enzyme Inhibition Assays: Target enzymes (e.g., kinases, phosphodiesterases) using fluorescence-based or radiometric methods to measure IC50 values .
  • Cellular Viability Assays: MTT or ATP-luminescence in cancer cell lines to assess cytotoxicity .
  • Binding Affinity Studies: Surface plasmon resonance (SPR) or ITC to quantify interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How does the compound’s mechanism of action differ from structurally related purine derivatives?

Unlike analogs with non-covalent binding (e.g., adenosine mimetics), this compound’s pyrimidin-2-ylthioethyl group may enable covalent modification of nucleophilic residues (e.g., cysteine thiols) in target proteins, leading to irreversible inhibition . Computational docking (e.g., AutoDock Vina) and mutagenesis studies can identify reactive sites .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies often arise from assay conditions (e.g., pH, redox state). Mitigation strategies include:

  • Standardized Assay Protocols: Use uniform buffer systems (e.g., Tris-HCl vs. PBS) and reducing agents (e.g., DTT concentration control) .
  • Metabolite Profiling: LC-MS to rule out degradation products interfering with activity .
  • Orthogonal Assays: Validate hits using both enzymatic and cell-based readouts .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Piperidine Substitution: Replacing benzyl with cyclohexyl () enhances metabolic stability but may reduce target affinity .
  • Thioether Linker Modifications: Lengthening the ethyl spacer (e.g., propyl) improves membrane permeability but risks off-target reactivity .
  • Methyl Group Positioning: 3-Methyl on the purine core is critical for steric hindrance, preventing off-target ATP-binding pocket interactions .

Q. What methodologies assess and improve the compound’s ADME properties?

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to measure half-life and identify metabolic hotspots (e.g., oxidative demethylation) .
  • Caco-2 Permeability: Evaluate intestinal absorption potential; low permeability may require prodrug strategies (e.g., esterification) .
  • Plasma Protein Binding (PPB): Equilibrium dialysis to quantify unbound fraction, guiding dose adjustments for in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.